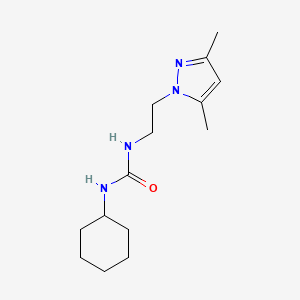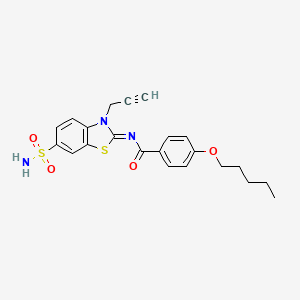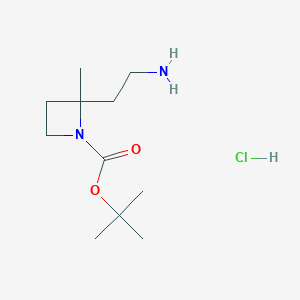![molecular formula C19H13FN2O4S B2684882 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-54-0](/img/structure/B2684882.png)
3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]thiazepine core structure . It has a sulfonyl group attached to a benzene ring, and an oxazepin ring with a fluoro substituent . The exact structure would depend on the specific positions of these substituents .Wissenschaftliche Forschungsanwendungen
Organocatalytic Asymmetric Synthesis
The compound is involved in organocatalyzed asymmetric Mannich reactions with dibenzo[b,f][1,4]oxazepines, producing cyclic amines containing chiral tetrasubstituted C‒F stereocenters. These compounds are significant in medicinal chemistry, showcasing excellent yields, diastereo- and enantioselectivities, which highlights their potential in creating chiral drug molecules and other pharmacologically active substances (Li, Lin, & Du, 2019).
Photodynamic Therapy Applications
Some derivatives containing benzenesulfonamide groups have been shown to possess high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These properties are critical for the effective destruction of cancer cells via oxygen species generation, underscoring the compound's relevance in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Agents
Derivatives of benzenesulfonamides, including those similar to the compound , have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies provide insights into the structural basis for the biological activity of sulfonamide derivatives, offering a pathway for the development of new therapeutic agents with improved potency and specificity against various cancer types and microbial infections (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Environmental Contaminant Analysis
The presence of benzenesulfonamide derivatives in environmental samples, such as soil and air, has been investigated, highlighting the compound's relevance in environmental science. Techniques for the effective extraction and quantification of these compounds from complex matrices have been developed, facilitating the monitoring of their distribution and potential impacts on human health and ecosystems (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
Novel Fluorinating Agents
Research into the development of novel fluorinating reagents, including those derived from benzenesulfonamide, has been conducted to improve the enantioselectivity of fluorination reactions. These advancements are crucial for the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and material science due to their unique physicochemical properties (Yasui, Yamamoto, Ishimaru, Fukuzumi, Tokunaga, Kakehi, Shiro, & Shibata, 2011).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its therapeutic potential in various central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .
Eigenschaften
IUPAC Name |
3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFHKCZRVOIWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



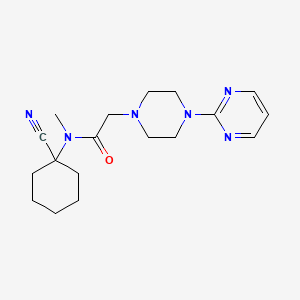
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)
![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)
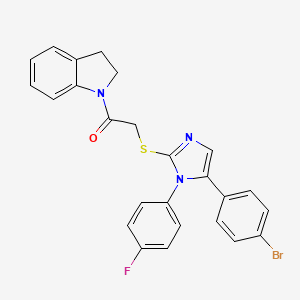
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2684812.png)

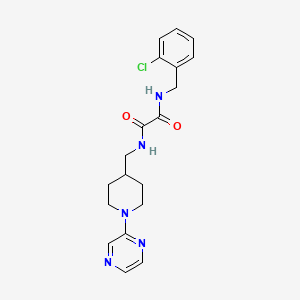
![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)
